(5Z)-3a-hydroxy-5-[(E)-2-methylbut-2-enylidene]-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one
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Overview
Description
3a-hydroxy-5-(2-methylbut-2-enylidene)-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one is a member of pyrrolidines.
Scientific Research Applications
Tautomerism and Structural Characteristics
- Tautomerism in Aza Heterocycles : Research by Gubaidullin et al. (2014) delved into the tautomerism of related aza heterocycles. They investigated the structure of spontaneous transformation products in both crystal and solution, highlighting the stability of these compounds in different states (Gubaidullin et al., 2014).
Synthesis and Reactivity
- Synthesis of Related Compounds : Goto et al. (1991) synthesized various derivatives by reacting corresponding hydroxy derivatives with nucleophiles. This study demonstrates the versatility in synthesizing structurally similar compounds (Goto et al., 1991).
- Reactivity and Formation : Bahajaj et al. (1994) reported the unexpected formation and crystal structure of related spiro[indene-1,7′(6′H)pyrrolo[3,4-b]pyridin]-5′-ones, showing the complex reactivity of such compounds (Bahajaj et al., 1994).
Biological and Pharmacological Applications
- Biological Activity Studies : Suresh et al. (2016) synthesized a series of related compounds and screened them for antibacterial and antifungal activities. Their findings indicate significant biological activity, highlighting the compound's potential in medical applications (Suresh et al., 2016).
Material Science and Industrial Applications
- Characterization in Material Science : El-Menyawy et al. (2019) explored pyrazolo[4,3-b]pyridine derivatives for their thermal stability and optical properties. This research suggests potential applications in material science, particularly in optoelectronic devices (El-Menyawy et al., 2019).
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(5Z)-3a-hydroxy-5-[(E)-2-methylbut-2-enylidene]-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-13(2)11-14-12-19-17-18(22,16(14)21)9-10-20(17)15-7-5-4-6-8-15/h3-8,11,22H,9-10,12H2,1-2H3/b13-3+,14-11- |
InChI Key |
RAVHIRLFHVMITD-UJUVDCFZSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C\1/CN=C2C(C1=O)(CCN2C3=CC=CC=C3)O |
Canonical SMILES |
CC=C(C)C=C1CN=C2C(C1=O)(CCN2C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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